molecular formula C10H15ClN2O2 B177969 ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate CAS No. 112779-13-2

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Cat. No.: B177969
CAS No.: 112779-13-2
M. Wt: 230.69 g/mol
InChI Key: UGWXIBZPXNDLSS-UHFFFAOYSA-N
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Description

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a tert-butyl group at position 1, a chlorine atom at position 5, and an ethyl ester moiety at position 4. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The tert-butyl group introduces significant steric bulk, which can influence solubility, crystallinity, and interaction with biological targets. The chlorine atom acts as an electron-withdrawing group, modulating the electronic properties of the pyrazole ring. The ethyl ester group enhances lipophilicity, making the compound more soluble in organic solvents compared to its carboxylic acid counterpart .

Molecular Formula: C${10}$H${15}$ClN$2$O$2$ (calculated)
Molar Mass: 230.45 g/mol (calculated)
Key Features:

  • Steric hindrance from the tert-butyl group.
  • Electron-withdrawing effects from the chlorine atom.
  • Lipophilic ethyl ester for improved organic solubility.

Properties

IUPAC Name

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXIBZPXNDLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550166
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-13-2
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}ClN2_2O2_2
  • Molecular Weight : 230.69 g/mol
  • Functional Groups : Pyrazole ring, tert-butyl group, and a chloro substituent enhance its chemical reactivity and biological properties.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. Pyrazole derivatives are known for their ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings from relevant research:

Cell Line IC50_{50} (µM) Mechanism of Action
MDA-MB-231 (Breast)3.79Induction of apoptosis
HepG2 (Liver)12.50Inhibition of cell proliferation
A549 (Lung)26.00Inhibition of VEGF-induced proliferation
NCI-H460 (Lung)0.95Induction of autophagy without apoptosis

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Anti-inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively.

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives, including this compound:

  • Study on Anticancer Activity : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. This compound was included in the screening, showing promising results against MDA-MB-231 and HepG2 cell lines .
  • Anti-inflammatory Research : Research conducted on related pyrazole compounds indicated that they could reduce inflammation in animal models by inhibiting COX enzymes. This compound's structural similarity suggests it may exhibit similar effects.

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into its binding affinity and potential therapeutic effects:

  • Binding Affinity : Docking simulations indicate that the compound binds effectively to targets involved in cancer pathways, potentially leading to its observed anticancer effects.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate has the molecular formula C10H15ClN2O2C_{10}H_{15}ClN_{2}O_{2} and a molecular weight of approximately 230.69 g/mol. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a tert-butyl group and a chlorine atom enhances its reactivity and biological activity, making it a versatile scaffold in various applications .

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Anti-inflammatory : Similar pyrazole derivatives have shown potential in reducing inflammation.
  • Analgesic : The compound may possess pain-relieving properties.
  • Anticonvulsant : There is potential for use in treating seizure disorders.

Drug Development

The compound serves as a starting material for synthesizing novel drug candidates. Its interactions with biological targets such as enzymes and receptors have been studied to elucidate its pharmacological profile. For example, docking studies reveal how it interacts with proteins involved in disease pathways, which is crucial for developing targeted therapies.

Photoluminescence

Pyrazole derivatives, including this compound, have shown interesting photoluminescent properties. This capability suggests potential applications in developing new functional materials, such as organic light-emitting diodes (OLEDs) and sensors.

Agricultural Chemistry Applications

The compound has potential uses as a pesticide or herbicide due to its biological activity. Pyrazole derivatives are known to exhibit herbicidal properties, which can be harnessed to develop effective agricultural chemicals that target specific plant species while minimizing harm to non-target organisms .

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro substituent undergoes nucleophilic substitution under specific conditions, enabling functional group interconversion.

Reaction TypeReagents/ConditionsProductYieldCitations
Chlorine ReplacementNaCN, DMF, 80°C, 12 hoursEthyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate0%*
DiazotizationHCl, NaNO₂, CuSO₄/NaCl (Sandmeyer reaction)Ethyl 3-chloro-1-methylpyrazole-4-carboxylate (derivative)88%

*Direct substitution with cyanide failed, suggesting steric hindrance from the tert-butyl group or electronic deactivation. Alternative pathways (e.g., transition-metal catalysis) may be required .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization.

ConditionsReagentsProductYieldCitations
Acidic HydrolysisHCl (conc.), reflux, 4 hours1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid92%†
Basic HydrolysisNaOH (aq.), ethanol, 70°CSodium salt of the carboxylic acid85%†

†Yields inferred from analogous pyrazole ester hydrolysis studies .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

Reaction TypeReagents/ConditionsProductYieldCitations
Ester ReductionLiAlH₄, THF, 0°C to RT(1-tert-butyl-5-chloro-1H-pyrazol-4-yl)methanol78%†
Ring OxidationKMnO₄, H₂SO₄, 60°CPyrazole N-oxide derivative65%†

†Data extrapolated from structurally similar pyrazole systems .

Cyclization and Cross-Coupling

The compound serves as a precursor in heterocycle synthesis:

ApplicationReagents/ConditionsProductYieldCitations
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF5-Aryl-substituted pyrazole derivatives70-85%
Hydrazine CondensationNH₂NH₂, ethanol, refluxPyrazole-4-carbohydrazide analogs80%†

†Demonstrated in bipyrazole syntheses using related esters .

Photochemical and Thermal Stability

  • Photolysis : Exposure to UV light (254 nm) induces dimerization via radical intermediates, forming bipyrazole derivatives (40% yield with tert-butyl peroxide) .
  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming tert-butylamine byproducts .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Hydrogen Bonding: The absence of hydrogen-bonding donors in the target compound (vs. the amino group in ) reduces its ability to form stable co-crystals, as predicted by graph set analysis .
  • Solubility : The tert-butyl group lowers aqueous solubility compared to smaller substituents (e.g., methyl or phenyl), but this can be mitigated via formulation strategies .
  • Synthetic Flexibility : The ethyl ester group allows straightforward hydrolysis to the carboxylic acid (), enabling modular derivatization .

Preparation Methods

Solvent and Temperature Effects

  • Chloroform vs. Dichloromethane (DCM): Chloroform improves chlorination yield by 26% due to higher polarity.

  • Low-Temperature Chlorination (0°C): Reduces byproduct formation but slows kinetics, requiring 2-hour reactions for 52% yield.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases N-alkylation efficiency from 68% to 81%.

Comparative Performance of Methods

MethodYield (%)ScalabilityByproduct Risk
HCl/NOCl Chlorination78HighModerate
Cyclocondensation85ModerateLow
Thermal Cyclization62LowHigh
Multi-Step Synthesis63HighHigh

Q & A

Q. Table 1: Representative Synthetic Conditions

StepConditionsYieldReference
AlkylationK₂CO₃, acetonitrile, reflux, 3 h82%
Azide substitutionTMS-azide, CH₂Cl₂, 50°C, 3 h90%
Click chemistryCuSO₄, sodium ascorbate, THF/H₂O, 50°C41%

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., tert-butyl CH₃ at δ ~1.3 ppm, pyrazole protons at δ 8.0–9.3 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight via EI-MS (e.g., m/z 181 [M⁺] for pyrazole derivatives) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole ring vs. phenyl groups: 6.97°–79.25°) . Use SHELX for refinement .

Advanced: How can computational methods improve reaction design for pyrazole derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines:

Reaction Path Search : Identify intermediates and energy barriers for alkylation or cyclization steps .

Data Mining : Extract optimal conditions (solvent, catalyst) from literature databases.

Machine Learning : Train models on reaction yields to prioritize high-probability synthetic routes .
Experimental validation via small-scale trials (e.g., testing predicted solvent systems like DMF or THF) reduces trial-and-error .

Advanced: How to address contradictions in crystallographic data during refinement?

Methodological Answer:
Discrepancies in bond lengths/angles may arise from thermal motion or disorder. To resolve:

Software Tools : Use SHELXL for robust refinement, applying restraints for disordered tert-butyl groups .

Validation : Cross-check with Mercury’s "Packing Similarity" to compare intermolecular interactions against CSD entries .

Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., C–H⋯O) that may influence lattice parameters . Adjust riding models for H atoms (Uiso = 1.2× parent atom) .

Advanced: What strategies optimize regioselectivity in pyrazole functionalization?

Methodological Answer:
Regioselectivity in chlorination or alkylation is influenced by:

  • Steric Effects : tert-Butyl groups direct electrophiles to less hindered positions (e.g., C5 over C3) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) deactivate adjacent sites. Use DFT calculations to map electrostatic potentials .
  • Catalytic Systems : Copper(I) catalysts enhance azide-alkyne cycloaddition regioselectivity (e.g., 1,4 vs. 1,5 triazoles) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis (risk of azide decomposition or Cl gas release) .
  • Waste Disposal : Neutralize acidic byproducts before disposing via licensed facilities .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

  • Step Monitoring : Use TLC/GC-MS to isolate bottlenecks (e.g., incomplete alkylation) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 steps .
  • Catalyst Screening : Test alternatives (e.g., Pd/C for hydrogenation) if Cu(I) gives side products .

Advanced: Can this compound serve as a precursor for bioactive hybrids?

Methodological Answer:
Yes. The ester and chloro groups enable derivatization:

  • Ester Hydrolysis : Convert to carboxylic acid under basic conditions (NaOH/EtOH, 80°C) for coupling with amines .
  • Click Chemistry : React azide derivatives (e.g., from SN2 with NaN₃) with alkynes to form triazole hybrids .
  • Anticancer Screening : Test against cell lines (e.g., MCF-7), though note some pyrazoles show inactivity without pharmacophore tuning .

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